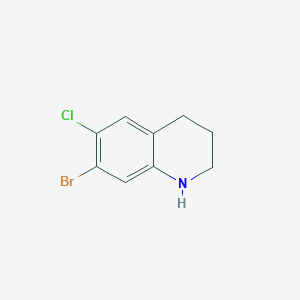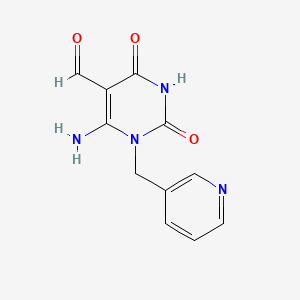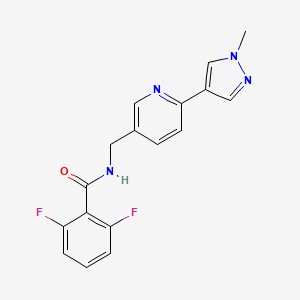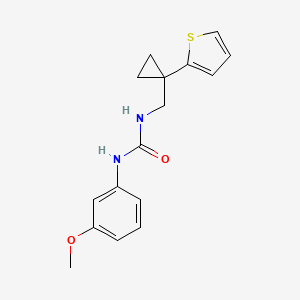
6-(2-Aminoethyl)-2-methylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, also known as AM-4-PA, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This molecule is a derivative of pyrimidine and contains an aminoethyl group, which makes it a promising candidate for various biological applications. In
科学的研究の応用
Synthesis and Catalysis
One significant application of pyrimidine derivatives, like 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, is in the synthesis of complex organic compounds. Research highlights the importance of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), indicating the broader applicability of pyrimidine scaffolds in medicinal and pharmaceutical industries. These compounds exhibit wide-ranging uses due to their bioavailability and synthetic versatility. The review emphasizes the utilization of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyrimidine derivatives through one-pot multicomponent reactions. This area of research offers significant insights into the catalytic applications of pyrimidine derivatives for developing lead molecules in drug discovery and development (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Pyrimidine derivatives also play a critical role in the development of optoelectronic materials. A study on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates how derivatives of pyrimidines, including this compound, can be engineered to detect a variety of analytes with high selectivity and sensitivity. These compounds have been shown to detect metal ions, anions, and neutral molecules effectively. The research underscores the versatility of pyrimidine-based compounds in creating sensitive and selective chemosensors, marking a significant contribution to the field of coordination chemistry and sensor technology (Roy, 2021).
Biological and Medicinal Applications
In the realm of biological sciences and medicine, pyrimidine and its derivatives demonstrate a wide range of activities. For instance, the spin label amino acid TOAC, a derivative of pyrimidine, has been extensively used in peptide studies. TOAC’s incorporation into peptides allows for the analysis of peptide backbone dynamics and secondary structure, leveraging techniques such as EPR spectroscopy, X-ray crystallography, and NMR. This application is pivotal in understanding peptide-protein and peptide-nucleic acid interactions, providing valuable insights into the structural and functional aspects of peptides and their potential therapeutic uses (Schreier et al., 2012).
作用機序
Target of Action
Compounds with similar structures, such as serotonin and dopamine , interact with specific receptors in the brain, influencing various physiological processes.
Biochemical Pathways
Related compounds like serotonin and dopamine are involved in numerous biochemical pathways, affecting mood, cognition, reward, learning, memory, and numerous physiological processes .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as serotonin and dopamine, involve complex processes of synthesis, release, reuptake, and degradation .
Result of Action
Related compounds like serotonin and dopamine have profound effects on neuronal activity, influencing various physiological processes and behaviors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds like 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol. For instance, cyanobacterial toxins, which include a diverse range of low molecular weight compounds with varying biochemical properties, have been found in extreme environments, including polar deserts and alkaline lakes .
生化学分析
Biochemical Properties
The biochemical properties of 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol are currently unknown. It is plausible that this compound could interact with various enzymes, proteins, and other biomolecules within the cell. The nature of these interactions would depend on the specific chemical structure and properties of this compound .
Cellular Effects
The effects of this compound on cellular processes are not well-studied. Given its structure, it could potentially influence cell function by interacting with various cellular components. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would be valuable for understanding its potential biological roles .
Dosage Effects in Animal Models
Such studies could provide valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
特性
IUPAC Name |
4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-6(2-3-8)4-7(11)10-5/h4H,2-3,8H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPZLHXAOVMOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)



![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)
![1-methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2799513.png)

![5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2799516.png)

![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)
![2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2799522.png)
